molecular formula C8H13I B14591499 1-Iodobicyclo[3.2.1]octane CAS No. 61192-26-5

1-Iodobicyclo[3.2.1]octane

Cat. No.: B14591499
CAS No.: 61192-26-5
M. Wt: 236.09 g/mol
InChI Key: BWSBSQKPOKENLC-UHFFFAOYSA-N
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Description

1-Iodobicyclo[321]octane is a bicyclic organic compound featuring an iodine atom attached to a bicyclo[321]octane framework

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Iodobicyclo[3.2.1]octane can be synthesized through several methods. One common approach involves the iodination of bicyclo[3.2.1]octane derivatives. For instance, the reaction of bicyclo[3.2.1]octane with iodine in the presence of a suitable oxidizing agent can yield this compound. Another method involves the use of iodine monochloride (ICl) as the iodinating agent under controlled conditions.

Industrial Production Methods: Industrial production of this compound typically involves large-scale iodination processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-Iodobicyclo[3.2.1]octane undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the iodine atom can lead to the formation of bicyclo[3.2.1]octane.

Common Reagents and Conditions:

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide (NaN3) or potassium cyanide (KCN).

    Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be employed.

Major Products Formed:

    Substitution Reactions: Products include azido-bicyclo[3.2.1]octane or cyano-bicyclo[3.2.1]octane.

    Oxidation Reactions: Oxidized derivatives such as ketones or alcohols.

    Reduction Reactions: Bicyclo[3.2.1]octane.

Scientific Research Applications

1-Iodobicyclo[3.2.1]octane has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of complex bicyclic compounds.

    Biology: The compound is studied for its potential biological activities and interactions with biological molecules.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals and bioactive molecules.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 1-iodobicyclo[3.2.1]octane involves its interaction with various molecular targets. The iodine atom can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules. The bicyclic structure provides rigidity, which can affect the compound’s binding affinity and specificity towards certain targets.

Comparison with Similar Compounds

Uniqueness: 1-Iodobicyclo[3.2.1]octane is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and potential applications. The iodine atom can participate in unique interactions, making this compound valuable in various synthetic and research applications.

Properties

CAS No.

61192-26-5

Molecular Formula

C8H13I

Molecular Weight

236.09 g/mol

IUPAC Name

1-iodobicyclo[3.2.1]octane

InChI

InChI=1S/C8H13I/c9-8-4-1-2-7(6-8)3-5-8/h7H,1-6H2

InChI Key

BWSBSQKPOKENLC-UHFFFAOYSA-N

Canonical SMILES

C1CC2CCC(C1)(C2)I

Origin of Product

United States

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